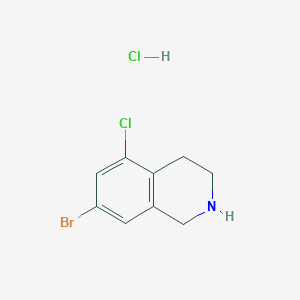

![molecular formula C23H24N4O3S B2731925 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 330190-54-0](/img/structure/B2731925.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

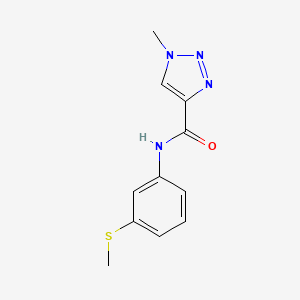

“N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide” is a chemical compound with the molecular formula C23H24N4O3S and a molecular weight of 436.53. It contains several functional groups including a 1,3,4-thiadiazole ring, an adamantyl group, a methoxy group, and a benzamide group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a solvent-controlled two-step one-pot aminobromination/chlorination of carbonyl alkynes has been achieved via a Michael addition of aliphatic secondary amines and subsequent β-bromination/chlorination of the obtained enamines .Molecular Structure Analysis

The molecule contains a 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules. It also contains an adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, among other 1-adamanyl-1,3,4-thiadiazole derivatives, was synthesized and tested for in vitro activities against a panel of gram-positive and gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives showed marked activity against gram-positive bacteria, while others were highly active against gram-negative bacteria. Additionally, a few compounds exhibited weak or moderate activity against C. albicans (Kadi et al., 2010).

Anti-inflammatory Activities

- The same study also reported the in vivo anti-inflammatory activity of synthesized compounds, including this compound, using the carrageenan-induced paw edema method in rats. A propionic acid derivative showed good dose-dependent anti-inflammatory activity (Kadi et al., 2010).

Anti-Proliferative Activities

- Another study focused on the synthesis of adamantyl-containing polyamide-imides (PAIs) for potential use in materials science. While not directly related to the biological applications of this compound, this research highlights the versatility of adamantyl-based compounds in scientific research (Liaw & Liaw, 2001).

Synthesis and Characterization

- The synthesis and characterization of novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have been reported, with compounds displaying significant broad-spectrum antibacterial activities and anti-proliferative activity against human tumor cell lines, showcasing the potential of adamantyl-thiadiazole derivatives in medicinal chemistry (Al-Mutairi et al., 2019).

Orientations Futures

The future directions for research on this compound could involve further exploration of its biological activities, potential applications, and synthesis methods. Given the broad range of activities exhibited by 1,3,4-thiadiazoles, there may be potential for this compound in various areas of research .

Propriétés

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3S/c28-18-5-6-19(29)27(18)17-3-1-16(2-4-17)20(30)24-22-26-25-21(31-22)23-10-13-7-14(11-23)9-15(8-13)12-23/h1-4,13-15H,5-12H2,(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWWHFTVOYQXKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]acetamide](/img/structure/B2731843.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2731844.png)

![Methyl 4-(2-(2-(dimethylamino)ethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2731849.png)

![N-(2,5-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2731852.png)

![N-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2731854.png)

![3-[(Methylsulfonyl)methyl]benzoic acid](/img/structure/B2731857.png)

![1-methyl-N-propyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2731862.png)

![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2731863.png)